molecular formula C12H14N2O B13660315 5-(tert-Butyl)-1H-indazole-3-carbaldehyde

5-(tert-Butyl)-1H-indazole-3-carbaldehyde

Cat. No.: B13660315
M. Wt: 202.25 g/mol
InChI Key: YGYNRHSWKWFRNM-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1H-indazole-3-carbaldehyde: is an organic compound belonging to the indazole family. Indazoles are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring. The tert-butyl group at the 5-position and the aldehyde group at the 3-position of the indazole ring make this compound unique. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-1H-indazole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: 5-(tert-Butyl)-1H-indazole-3-carboxylic acid.

    Reduction: 5-(tert-Butyl)-1H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(tert-Butyl)-1H-indazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and anti-inflammatory agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl)-1H-indazole-3-carbaldehyde is unique due to its specific substitution pattern on the indazole ring. The presence of both the tert-butyl group and the aldehyde group provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-tert-butyl-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-12(2,3)8-4-5-10-9(6-8)11(7-15)14-13-10/h4-7H,1-3H3,(H,13,14)

InChI Key

YGYNRHSWKWFRNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(NN=C2C=C1)C=O

Origin of Product

United States

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